molecular formula C21H15ClN2O2 B506175 2-(2-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-(2-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B506175
M. Wt: 362.8g/mol
InChI Key: UDBUXNRZOMHHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzophenone derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminobenzophenone with 2-chlorobenzaldehyde and 4-methoxybenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit distinct biological and chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s structural features make it a promising candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with cellular signaling pathways can contribute to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-3-phenylquinazolin-4-one
  • 2-(4-Methoxyphenyl)-3-phenylquinazolin-4-one
  • 2-(2-Chlorophenyl)-3-(4-methoxyphenyl)quinazolin-4-one

Uniqueness

2-(2-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core. The presence of both 2-chlorophenyl and 4-methoxyphenyl groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8g/mol

IUPAC Name

2-(2-chlorophenyl)-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C21H15ClN2O2/c1-26-15-12-10-14(11-13-15)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13H,1H3

InChI Key

UDBUXNRZOMHHCT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl

Origin of Product

United States

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